Pimavanserin
説明
Molecular Structure and Nomenclature
Pimavanserin possesses a complex molecular architecture characterized by multiple aromatic ring systems connected through a central carbamide linkage. The compound features a fluorinated phenyl group, a methylated piperidine ring, and an isobutoxyphenyl moiety, all connected through a urea-based central core. This structural arrangement creates a three-dimensional molecular geometry that facilitates selective binding to specific serotonin receptor subtypes.
The molecular structure can be described as consisting of three distinct structural domains: the 4-fluorophenylmethyl group, the 1-methylpiperidin-4-yl system, and the 4-(2-methylpropoxy)phenylmethyl component. These domains are interconnected through a carbamide functional group that serves as the central linking element. The presence of the fluorine atom in the phenyl ring and the methyl substitution on the piperidine nitrogen contribute to the compound's unique pharmacological selectivity and metabolic stability.
The stereochemical configuration of this compound involves specific spatial arrangements around the piperidine ring, which exists in a chair conformation that positions the carbamide substituent in an equatorial orientation. This conformational preference is critical for the compound's binding affinity and selectivity for serotonin 5-hydroxytryptamine receptor 2A compared to other receptor subtypes.
Chemical Formula and Molecular Weight
The molecular formula of this compound free base is C₂₅H₃₄FN₃O₂, representing a complex organic molecule containing 25 carbon atoms, 34 hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms. The precise molecular weight of the free base form is 427.55 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple analytical platforms.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₂₅H₃₄FN₃O₂ | |
| Molecular Weight | 427.55 g/mol | |
| Monoisotopic Mass | 427.26350551 Da | |
| Exact Mass | 427.2635 g/mol |
The molecular weight determination has been validated through multiple analytical techniques including electrospray ionization mass spectrometry, where the protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 428.6. The elemental composition has been confirmed through high-resolution mass spectrometry with mass accuracy within 5 parts per million of the theoretical value.
International Union of Pure and Applied Chemistry Name and Alternative Designations
The complete International Union of Pure and Applied Chemistry systematic name for this compound is N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenyl]methyl]urea. This nomenclature reflects the systematic naming conventions that describe the substitution pattern and connectivity of all functional groups within the molecule.
Alternative chemical designations for this compound include several research codes and synonyms that have been used throughout its development and characterization. The compound is commonly referenced as ACP-103, which represents its original research designation during pharmaceutical development. Additional synonyms include pimavanserina, pimavanserine, and various registry identifiers.
The Simplified Molecular Input Line Entry System representation of this compound is N(CC1=CC=C(F)C=C1)(C1CCN(C)CC1)C(NCC1=CC=C(OCC(C)C)C=C1)=O, which provides a linear text representation of the molecular structure suitable for database storage and computational analysis.
Physical and Chemical Properties
This compound exhibits distinctive physical and chemical properties that influence its stability, solubility, and handling characteristics. The compound appears as a pale yellow to pale orange crystalline solid at room temperature, with a characteristic crystalline morphology that can be analyzed through optical microscopy and X-ray diffraction techniques.
The melting point of this compound free base ranges from 100°C to 103°C, as determined through differential scanning calorimetry and melting point apparatus measurements. Some sources report a slightly higher melting range of 117°C to 119°C, which may reflect differences in crystal forms or purity levels. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at higher temperatures.
Solubility characteristics of this compound vary significantly depending on the solvent system employed. The compound demonstrates excellent solubility in organic solvents such as dimethyl sulfoxide, ethanol, and dimethyl formamide, with solubility reaching approximately 33 milligrams per milliliter in these systems. In contrast, this compound exhibits limited solubility in aqueous systems, with water solubility reported as 0.00748 milligrams per milliliter.
For enhanced aqueous solubility, this compound can be dissolved initially in ethanol and subsequently diluted with aqueous buffer systems. Using this approach, solubility of approximately 0.5 milligrams per milliliter can be achieved in a 1:1 ethanol:phosphate buffered saline solution at physiological hydrogen ion concentration. The compound shows slight solubility in methanol, making this an alternative solvent for analytical applications.
The predicted octanol-water partition coefficient (log P) values range from 4.01 to 4.19, indicating significant lipophilicity. This property suggests favorable membrane permeability characteristics but may contribute to the compound's limited aqueous solubility. The compound exhibits a predicted strongest basic dissociation constant of 8.44, indicating weak basic properties under physiological conditions.
Salt Forms and Crystal Structure
This compound tartrate represents the most extensively characterized salt form of the compound, developed to improve solubility and stability characteristics compared to the free base. The tartrate salt is formed through reaction of this compound free base with tartaric acid in a 2:1 stoichiometric ratio, resulting in a bis-tartrate salt with enhanced physicochemical properties.
The molecular formula of this compound tartrate is (C₂₅H₃₄FN₃O₂)₂·C₄H₆O₆, indicating that two molecules of this compound base are associated with one molecule of tartaric acid. The molecular weight of the tartrate salt is 1005.20 grams per mole, representing a significant increase compared to the free base due to the incorporation of the tartaric acid counterion.
Crystal structure analysis of this compound tartrate has been conducted using X-ray powder diffraction techniques, revealing characteristic diffraction patterns that can be used for polymorph identification and quality control purposes. The tartrate salt crystallizes in a specific crystal system with defined unit cell parameters, though detailed crystallographic data requires specialized diffraction analysis.
The tartrate salt form demonstrates significantly improved aqueous solubility compared to the free base, with water solubility reaching 50 milligrams per milliliter under appropriate conditions. This enhancement in solubility is attributed to the ionic nature of the salt and the formation of hydrogen bonding networks with water molecules through the tartaric acid component.
Solubility studies of this compound tartrate in various organic solvents reveal excellent solubility in dimethyl sulfoxide (100 milligrams per milliliter) and more limited solubility in ethanol (3 milligrams per milliliter). These solubility characteristics are important for formulation development and analytical method development applications.
The crystal structure of this compound tartrate exhibits polymorphic behavior, with different crystal forms (designated as Form I, Form II, etc.) showing distinct X-ray diffraction patterns and potentially different stability and solubility characteristics. The identification and characterization of these polymorphic forms is critical for pharmaceutical development and quality control purposes.
Storage recommendations for this compound and its salt forms typically specify refrigerated conditions to maintain chemical stability and prevent degradation. The compound should be protected from light and moisture to preserve its chemical integrity over extended storage periods.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWSXXUOLRFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990906 | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
604.2±55.0 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
706779-91-1 | |
| Record name | Pimavanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimavanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimavanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMAVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
117-119 | |
| Record name | Pimavanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
準備方法
Synthetic Routes and Reaction Conditions
Pimavanserin can be synthesized through various methods. One common method involves the use of 4-hydroxybenzaldehyde as a starting material, which undergoes a series of reactions including etherification, reductive amination, and urea formation to yield the final product . Another method starts with 4-fluorobenzaldehyde and 4-amino-1-methyl piperidine, which react in the presence of dichloromethane and acetic acid, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. For example, a practical synthetic route starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine has been developed, achieving 99.84% purity and a 46% total yield . This method uses mild reaction conditions and inexpensive starting materials, making it suitable for large-scale production.
化学反応の分析
科学研究の応用
ピマバンセリンは、次のような幅広い科学研究の応用があります。
科学的研究の応用
Introduction to Pimavanserin
This compound is a novel antipsychotic medication primarily developed for the treatment of Parkinson's disease psychosis (PDP). It is recognized as the first drug approved by the United States Food and Drug Administration (FDA) specifically for this condition. Unlike traditional antipsychotics, this compound functions as a selective serotonin inverse agonist, primarily targeting the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.
Efficacy in Clinical Trials
This compound has been extensively studied for its efficacy in treating hallucinations and delusions associated with PDP. Key findings from clinical trials include:
- Phase III Trials : A pivotal Phase III trial demonstrated that this compound significantly reduced the severity of hallucinations and delusions compared to placebo, as measured by the Scale for the Assessment of Positive Symptoms (SAPS) . The results indicated a statistically significant improvement with a p-value of 0.0014 and an effect size of 0.50.
- Long-term Efficacy : Additional studies have shown that patients who continued treatment with this compound experienced sustained benefits over time, with improvements in caregiver burden and sleep quality .
Safety Profile
This compound has a favorable safety profile, with adverse effects being relatively mild and comparable to placebo. Notably, it does not exacerbate motor symptoms in Parkinson's disease patients, which is a significant concern with traditional antipsychotics .
Treatment Potential
Recent studies have explored the potential of this compound in treating psychosis associated with various forms of dementia, including Alzheimer’s disease and dementia with Lewy bodies. Findings include:
- HARMONY Study : This Phase III trial evaluated this compound's ability to prevent relapse of psychosis in patients with dementia-related psychosis. The study found that this compound reduced the risk of relapse by 2.8 times compared to placebo (hazard ratio = 0.353; p=0.0023) .
- Subgroup Analysis : In patients exhibiting more severe psychotic symptoms at baseline, this compound demonstrated significant efficacy compared to placebo, reinforcing its therapeutic potential in this population .
Case Studies
Several case studies have documented individual patient responses to this compound in dementia-related psychosis, highlighting improvements in both psychotic symptoms and overall quality of life. These cases often report reduced hallucinations and delusions without significant cognitive decline or worsening of motor function.
Comparative Analysis with Other Treatments
| Treatment | Efficacy | Safety Profile | Key Findings |
|---|---|---|---|
| This compound | Significant reduction in PDP symptoms | Well-tolerated, no worsening of motor symptoms | FDA-approved for PDP; effective in dementia-related psychosis |
| Traditional Antipsychotics | Variable; often less effective | Higher risk of motor symptom exacerbation | Associated with cognitive decline and other adverse effects |
作用機序
類似の化合物との比較
ピマバンセリンは、クロザピンなどの他の抗精神病薬と比較されます。
クロザピン: クロザピンとピマバンセリンはどちらもセロトニン受容体に作用しますが、クロザピンはドーパミン活性も著しく高い.
クエチアピン: クエチアピンは、ドーパミン受容体やセロトニン受容体など、より幅広い受容体プロファイルを有する別の非定型抗精神病薬です.
リスペリドン: リスペリドンは、ドーパミン受容体とセロトニン受容体の両方に作用しますが、ピマバンセリンはセロトニン受容体に対してより選択的です.
ピマバンセリンのユニークな点は、ドーパミン活性は著しくなく、セロトニン5-HT2A受容体に対して選択的な作用を持つことで、パーキンソン病精神病患者にとって貴重な選択肢となっています.
類似化合物との比較
Efficacy in Psychosis Management
- Pimavanserin : In the pivotal Phase III trial (ACP-103-020), this compound 40 mg demonstrated a 37% improvement in SAPS-PD scores versus 14% for placebo (p=0.0006), with similar benefits in caregiver burden and sleep metrics .
- Quetiapine, though widely used, lacks robust trial data supporting its efficacy in PDP .
Receptor Selectivity
- Atypical APDs : Clozapine and quetiapine antagonize multiple receptors (D2, 5-HT2A, H1, M1), contributing to side effects like weight gain and anticholinergic effects .
Key Clinical Trial Data
Table 1: Efficacy Outcomes in PDP Trials
Table 2: Adverse Event Profiles
Discordant Evidence and Study Design Considerations
- Variable Trial Outcomes : A Phase III trial cited in failed to show significant psychosis benefit, attributed to differences in study design (e.g., endpoint selection, placebo effect mitigation) . Subsequent trials using optimized designs (e.g., SAPS-PD subset) demonstrated clear efficacy .
- Dose-Dependent Effects : Higher this compound doses (e.g., 34 mg) show improved efficacy in schizophrenia-related studies, suggesting dose optimization is critical .
生物活性
Pimavanserin, marketed as Nuplazid®, is a novel atypical antipsychotic primarily used for treating hallucinations and delusions associated with Parkinson's disease psychosis (PDP). Approved by the FDA in 2016, it represents a significant advancement in managing neuropsychiatric symptoms without exacerbating motor dysfunction. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound is a selective inverse agonist at the serotonin 5-HT2A receptors and exhibits lower affinity for 5-HT2C receptors. Its unique mechanism distinguishes it from traditional antipsychotics, which often antagonize dopamine D2 receptors. The drug's action at the 5-HT2A receptor is believed to mitigate psychotic symptoms while preserving motor function, a critical consideration in Parkinson's disease patients .
Pharmacokinetics:
- Absorption: Rapid gastrointestinal absorption with peak plasma concentration at approximately 6 hours post-administration.
- Half-life: Approximately 57 hours, allowing for once-daily dosing.
- Metabolism: Primarily metabolized by CYP3A4 and CYP3A5 enzymes, with minimal impact on these cytochrome P450 isoenzymes .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of this compound in treating PDP. A pivotal phase 3 randomized controlled trial demonstrated a significant reduction in psychotic symptoms as measured by the Scale for Assessment of Positive Symptoms in Parkinson's Disease (SAPS-PD). Patients receiving this compound showed a 37% improvement compared to a 14% improvement in the placebo group .
Summary of Key Clinical Trials
| Study | Design | Sample Size | Treatment | Duration | Outcome |
|---|---|---|---|---|---|
| Cummings et al. (2014) | Randomized, double-blind | 199 | This compound 40 mg vs Placebo | 6 weeks | Significant reduction in SAPS-PD scores (p=0.001) |
| Meltzer et al. (2014) | Phase II, multi-center | 60 | This compound (20-60 mg) vs Placebo | 4 weeks | Notable symptom improvement |
| NCT00658567 (2015) | Randomized parallel assignment | 123 | This compound (10-20 mg) vs Placebo | 6 weeks | Significant efficacy in reducing psychosis symptoms |
| NCT00477672 (2015) | Randomized parallel assignment | 298 | This compound (10-40 mg) vs Placebo | 6 weeks | Effective in managing PDP symptoms |
Safety Profile
This compound has been generally well-tolerated across various studies. Adverse events were reported in about 11% of patients treated with this compound compared to 4% in the placebo group. Common side effects included nausea and somnolence, but no significant worsening of motor symptoms was observed . Long-term studies indicate that serious adverse events occurred in approximately 41% of patients, but these were manageable and did not outweigh the benefits of treatment .
Case Studies
- Long-term Efficacy Study : An open-label study involving 459 patients over an average follow-up of 454 days reported that approximately 71% of participants experienced symptom improvement while on this compound. However, about 40% required additional antipsychotic medications to maintain symptom control .
- Retrospective Chart Review : A review involving 91 patients indicated that initial improvement was observed in about 76% of cases after starting treatment with this compound. After a mean duration of treatment of 56 weeks, approximately 36% remained on monotherapy .
Q & A
Basic: What is the pharmacological rationale for pimavanserin's efficacy in psychosis?
Methodological Answer:
this compound selectively targets 5-HT2A receptors with high affinity (Ki = 0.087 nM) as an inverse agonist/antagonist, avoiding dopamine D2 receptor antagonism linked to extrapyramidal side effects in traditional antipsychotics. Its selectivity minimizes off-target interactions (e.g., histaminergic, muscarinic receptors), as demonstrated in receptor-binding assays and phase 2/3 trials .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| 5-HT2A affinity (Ki) | 0.087 nM | |
| Dopamine D2 affinity | Negligible (>10,000 nM) | |
| Half-life | 55–57 hours |
Advanced: How do exposure-response models inform this compound dosing in dementia-related psychosis?
Methodological Answer:
The HARMONY trial (NCT03325556) used a population pharmacokinetic model to correlate this compound exposure (AUC) with relapse risk. Higher AUC (median 1330 ng·h/mL) reduced relapse risk by 62% vs. placebo. Bayesian estimates from 18,640 daily exposure records showed a nonlinear relationship, supporting 34 mg/day as optimal for sustained efficacy .
Limitations:
- Covariates (e.g., dementia subtype, baseline MMSE) influenced relapse risk but were not prospectively powered for subgroup analysis .
Basic: What clinical trial designs validate this compound's efficacy in Parkinson’s disease psychosis (PDP)?
Methodological Answer:
Pivotal phase 3 trials used the SAPS-PD scale (hallucinations/delusions) with a 6-week double-blind design. Effect sizes for this compound (34 mg/day) vs. placebo:
Trial Flaws:
Advanced: How does this compound’s mortality risk compare to atypical antipsychotics in elderly populations?
Methodological Answer:
A Medicare cohort study (2016–2019) compared mortality in PDP patients initiating this compound (n = 112) vs. atypical antipsychotics (n = 982). Adjusted hazard ratios (HR):
| Comparator | HR (95% CI) | Population |
|---|---|---|
| Atypical antipsychotics | 0.77 (0.66–0.90) | Community-dwelling |
| Nursing home residents | 1.05 (NS) | LTC facilities |
Confounders:
- This compound initiators had fewer comorbidities and higher PD medication use, potentially biasing results .
Basic: What safety monitoring is critical during this compound therapy?
Methodological Answer:
- QT Prolongation: Asymptomatic QT interval changes observed in 2.1% of patients in HARMONY; recommend baseline/follow-up ECG in high-risk patients .
- Falls/Fractures: Matched IRR = 0.71 (95% CI: 0.27–1.67) vs. non-pimavanserin users; monitor gait/balance in frail elderly .
Advanced: How do covariates influence this compound’s efficacy in dementia subtypes?
Methodological Answer:
Post hoc analyses of HARMONY data identified variability in relapse risk by dementia subtype:
| Subtype | Relapse Risk Reduction | p-value |
|---|---|---|
| Lewy body dementia | 72% | 0.003 |
| Vascular dementia | 58% | 0.02 |
Caveat:
Advanced: What methodological challenges arise in studying this compound for Alzheimer’s disease psychosis (ADP)?
Methodological Answer:
- Endpoint Selection: Trials use heterogeneous scales (e.g., SAPS-H+D, NPI); consensus is lacking for ADP-specific measures .
- Placebo Response: High placebo response rates (30–40%) in 12-week trials complicate effect size interpretation .
Basic: What pharmacokinetic factors affect this compound dosing?
Methodological Answer:
- Food Effect: No significant impact on AUC or Cmax; administer with/without food .
- Protein Binding: >91% albumin-bound; monitor interactions with highly protein-bound drugs (e.g., warfarin) .
Advanced: How robust is this compound’s efficacy as adjunctive therapy in major depressive disorder (MDD)?
Methodological Answer:
The CLARITY trial (NCT03018340) used a sequential parallel design to assess adjunctive this compound (34 mg/day) in SSRI/SNRI non-responders. Key outcomes:
| Metric | LS Mean Difference vs. Placebo | p-value |
|---|---|---|
| HDRS-17 (Week 5) | -4.0 | 0.0003 |
| Sexual Function (SDS) | -0.63 | 0.0002 |
Limitations:
Basic: What ethical considerations apply to this compound trials in dementia?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
